
Clavulanate (lithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clavulanate (lithium) is a lithium salt of clavulanic acid, a beta-lactamase inhibitor. It is primarily used in combination with beta-lactam antibiotics to enhance their effectiveness by preventing the degradation of these antibiotics by beta-lactamase enzymes produced by resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate (lithium) involves the fermentation of the bacterium Streptomyces clavuligerus, which produces clavulanic acid. The acid is then neutralized with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of clavulanate (lithium) typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, extraction, and crystallization, to isolate and purify the clavulanic acid. This acid is then reacted with lithium hydroxide under controlled conditions to produce clavulanate (lithium) .
化学反应分析
Types of Reactions
Clavulanate (lithium) undergoes several types of chemical reactions, including:
Oxidation: Clavulanate can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Clavulanate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of clavulanate .
科学研究应用
Clavulanate (lithium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving bacterial resistance mechanisms.
Medicine: Combined with beta-lactam antibiotics to treat infections caused by beta-lactamase-producing bacteria.
Industry: Used in the pharmaceutical industry for the production of antibiotic formulations.
作用机制
Clavulanate (lithium) exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are produced by certain bacteria to degrade beta-lactam antibiotics, rendering them ineffective. Clavulanate binds to the active site of beta-lactamase, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
相似化合物的比较
Similar Compounds
Clavulanate (potassium): Another salt form of clavulanic acid, commonly used in combination with antibiotics.
Sulbactam: A beta-lactamase inhibitor similar to clavulanate, used in combination with beta-lactam antibiotics.
Tazobactam: Another beta-lactamase inhibitor used in combination with antibiotics.
Uniqueness
Clavulanate (lithium) is unique due to its specific lithium salt form, which may offer different pharmacokinetic properties compared to other salts like potassium clavulanate. This can influence its absorption, distribution, and overall effectiveness in combination therapies .
属性
IUPAC Name |
lithium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
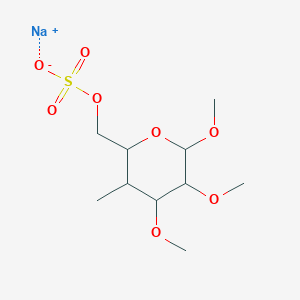
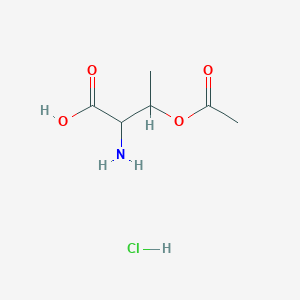

![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)
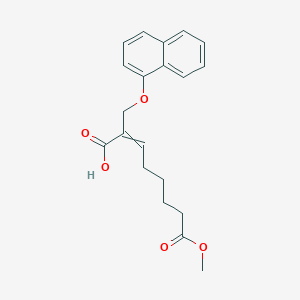

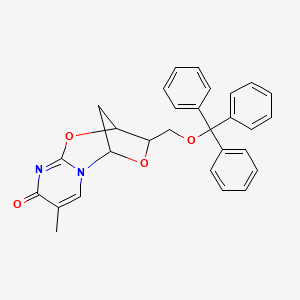
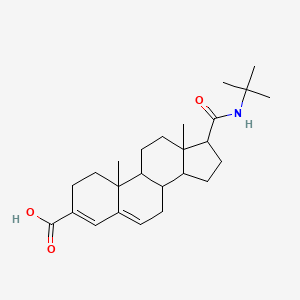
![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B13391508.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide](/img/structure/B13391526.png)
![But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B13391533.png)
